

A Comparative Guide to the FT-IR Spectrum of 2-Amino-4-bromobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-bromobenzaldehyde

Cat. No.: B1289445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-Amino-4-bromobenzaldehyde**. To offer a comprehensive understanding of its spectral features, this document presents a comparison with two structurally related compounds: 2-Aminobenzaldehyde and 4-Bromobenzaldehyde. The inclusion of these analogs allows for a clearer interpretation of the contributions of the individual functional groups to the overall spectrum of the target molecule.

Data Presentation: Comparative FT-IR Analysis

The following table summarizes the key vibrational frequencies and their assignments for **2-Amino-4-bromobenzaldehyde** and its analogs. The data for the target compound is a prediction based on the characteristic absorption regions of its constituent functional groups, supported by the experimental data from its analogs.

Functional Group	Vibrational Mode	2-Aminobenzaldehyde (cm ⁻¹)	4-Bromobenzaldehyde (cm ⁻¹)	2-Amino-4-bromobenzaldehyde (Predicted, cm ⁻¹)
Amine (N-H)	Symmetric & Asymmetric Stretch	3400 - 3300 (two bands)	N/A	3400 - 3300 (two bands)
N-H Bend	1650 - 1580	N/A	1650 - 1580	
Aldehyde (C-H)	C-H Stretch	2850 - 2750 (two bands)	2850 - 2750 (two bands)	2850 - 2750 (two bands)
Carbonyl (C=O)	C=O Stretch	~1700	~1705	~1700
Aromatic Ring	C=C Stretch	1600 - 1450	1600 - 1450	1600 - 1450
C-H Out-of-plane Bend	900 - 675	900 - 675	900 - 675	
Carbon-Halogen (C-Br)	C-Br Stretch	N/A	690 - 515	690 - 515
Carbon-Nitrogen (C-N)	C-N Stretch (Aromatic)	1335 - 1250	N/A	1335 - 1250

Objective Comparison and Interpretation

The FT-IR spectrum of **2-Amino-4-bromobenzaldehyde** is expected to be a composite of the characteristic absorptions of its functional moieties: an amino group, a bromo substituent, and an aldehyde group on a benzene ring.

- Comparison with 2-Aminobenzaldehyde: The spectrum of **2-Amino-4-bromobenzaldehyde** will share strong similarities with that of 2-Aminobenzaldehyde, particularly in the regions corresponding to the N-H and C-N stretching and bending vibrations of the primary aromatic amine, as well as the characteristic aldehyde C-H and C=O stretches. The primary distinction will be the presence of a C-Br stretching absorption in the low-frequency region of the **2-Amino-4-bromobenzaldehyde** spectrum.

- Comparison with 4-Bromobenzaldehyde: When compared to 4-Bromobenzaldehyde, the spectrum of **2-Amino-4-bromobenzaldehyde** will exhibit the characteristic peaks of a primary aromatic amine, namely the two N-H stretching bands around $3400\text{-}3300\text{ cm}^{-1}$ and the N-H bending vibration. Both spectra will display the aldehyde C-H and C=O stretching absorptions and the C-Br stretch.

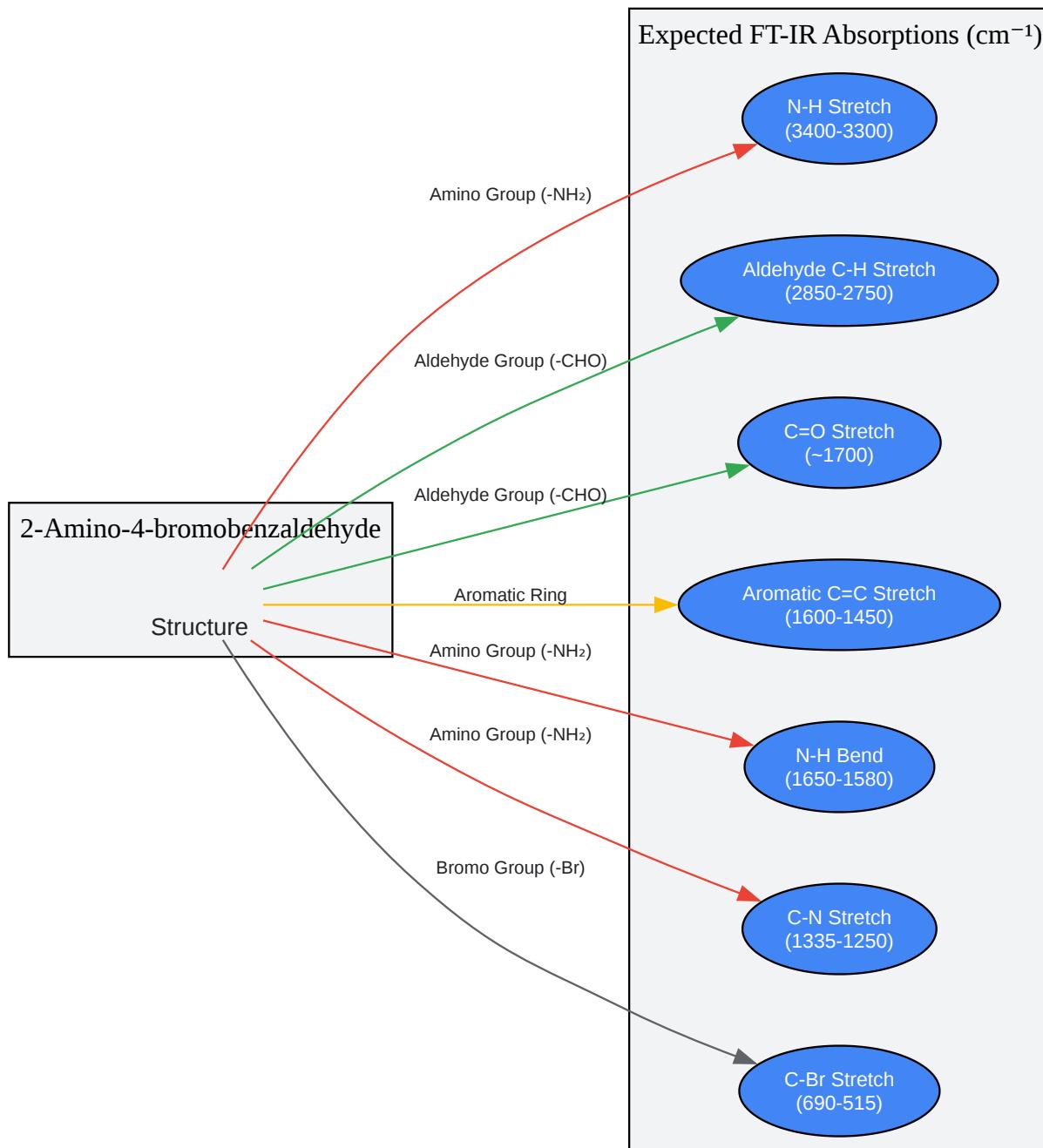
Experimental Protocols

FT-IR Spectroscopy via KBr Pellet Method

This protocol outlines the standard procedure for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Materials:

- Sample (e.g., **2-Amino-4-bromobenzaldehyde**)
- Spectroscopic grade Potassium Bromide (KBr), oven-dried
- Agate mortar and pestle
- Pellet press die set
- Hydraulic press
- FT-IR spectrometer


Procedure:

- Sample Preparation: A small amount of the solid sample (1-2 mg) is placed in an agate mortar.
- Mixing: Approximately 100-200 mg of dry KBr is added to the mortar.
- Grinding: The sample and KBr are thoroughly ground together until a fine, homogeneous powder is obtained. This minimizes light scattering.

- Pellet Formation: A portion of the mixture is transferred to the pellet press die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for a few minutes to form a thin, transparent pellet.
- Spectral Acquisition: The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first, followed by the spectrum of the sample pellet.

Visualization of Structural-Spectral Relationships

The following diagram illustrates the correlation between the functional groups of **2-Amino-4-bromobenzaldehyde** and their expected FT-IR absorption regions.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Guide to the FT-IR Spectrum of 2-Amino-4-bromobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1289445#ft-ir-spectrum-of-2-amino-4-bromobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com